N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
Description
N-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide (CAS: 877641-66-2) is a synthetic compound featuring a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group, connected via a urea linkage to an ethylacetamide side chain. Its molecular formula is C21H24N4O5, with a molecular weight of 412.4 g/mol .
Properties
IUPAC Name |
N-[2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-11(22)18-6-7-19-17(24)20-12-8-16(23)21(10-12)13-4-5-14(25-2)15(9-13)26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,18,22)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOKVZBNWXRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: The urea linkage is formed by reacting an amine with an isocyanate or a carbamate under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group and Structural Comparisons
The compound’s key distinguishing features include:
- Pyrrolidin-5-one ring : A five-membered lactam that enhances rigidity and hydrogen-bonding capacity.
- Urea linkage: Provides strong hydrogen-bond donor/acceptor properties, critical for target binding.
- Ethylacetamide side chain : Offers conformational flexibility and solubility modulation.
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The urea group in the target compound may enhance aqueous solubility compared to Rip-B (), which lacks polar linkages .
- Crystallography: highlights that dimethoxyphenyl-substituted compounds often form monoclinic crystals (e.g., P21/c space group), suggesting predictable packing behaviors .
Biological Activity
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidinone ring , a methoxyphenyl group , and a ureido linkage , contributing to its intricate molecular structure. The molecular formula is C18H26N4O4, with a molecular weight of approximately 366.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Ring : Cyclization of precursors to establish the pyrrolidinone structure.
- Introduction of the Dimethoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
- Formation of the Urea Linkage : Reaction between an amine and isocyanate.
- Final Coupling : Combining intermediates to yield the target compound .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The mechanism likely involves:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby modulating their activity.
- Receptor Interaction : Potentially acting as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives containing pyrrolidine rings have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest .
Central Nervous System (CNS) Activity
Given the presence of methoxy groups and a pyrrolidine structure, this compound may possess CNS activity. Compounds with similar characteristics have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial properties. The structural features that allow interaction with bacterial cell membranes could position this compound as a candidate for further investigation in antimicrobial therapy .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm regiochemistry of the ureido linkage and substituent positions (e.g., 3,4-dimethoxyphenyl group) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to rule out isobaric impurities .
- HPLC-PDA : Use reverse-phase C18 columns (ACN/water gradients) to assess purity (>95%) and detect trace impurities .
Methodological Insight : Cross-reference IR carbonyl stretches (1650–1750 cm⁻¹) with computational vibrational spectra to validate hydrogen-bonding patterns .
What strategies optimize the yield of Grignard reactions in the synthesis of this compound, given temperature sensitivity?
Q. Advanced Research Focus
- Cryogenic Conditions : Maintain −78°C using dry ice/acetone baths. Pre-cool reagents to prevent exothermic side reactions .
- Slow Addition Rates : Use syringe pumps to control Grignard reagent addition (e.g., methylmagnesium bromide) over 30–60 minutes .
- Quenching Protocol : Add ethanol gradually at −78°C before warming to room temperature to avoid violent decomposition .
Methodological Insight : Monitor reaction progress via in situ FTIR to track carbonyl reduction (disappearance of ketone peaks at ~1700 cm⁻¹).
How does crystallinity influence the compound’s biological activity, and what techniques characterize its solid-state forms?
Q. Advanced Research Focus
- Polymorph Screening : Use solvent recrystallization (e.g., EtOAc/hexane) to identify stable crystalline forms. X-ray diffraction (monoclinic P2₁/c symmetry) confirms lattice parameters (e.g., a = 21.977 Å, β = 93.490°) .
- Bioactivity Correlation : Amorphous forms may exhibit higher solubility but lower metabolic stability. Compare dissolution rates (pH 6.8 buffer) and in vitro CYP450 inhibition .
Methodological Insight : Pair DSC (melting endotherms) with PXRD to correlate thermal behavior with crystallinity.
How can computational models predict the compound’s bioavailability using physicochemical parameters like LogP and PSA?
Q. Advanced Research Focus
- LogP (3.46) : Determined via shake-flask method . High lipophilicity suggests CNS penetration but may limit aqueous solubility.
- PSA (69.51 Ų) : Calculated from topological polar surface area. Values >60 Ų indicate poor blood-brain barrier permeability .
- ADMET Predictions : Use QikProp or SwissADME to model oral bioavailability (%F) and CYP3A4 interactions .
Methodological Insight : Validate in silico predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability studies.
What are common impurities in the synthesis of this compound, and how are they detected and quantified?
Q. Basic Research Focus
- Byproducts : Unreacted 3,4-dimethoxyphenethylamine or acetylated intermediates. Detect via HPLC-ELSD with a C8 column (0.1% TFA in water/ACN) .
- Degradants : Hydrolysis of the acetamide group under acidic conditions. Monitor via stability-indicating UPLC-MS/MS .
Methodological Insight : Implement IPC (in-process controls) during reaction quenching and workup to minimize impurity formation.
How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Scaffold Modifications : Replace the 5-oxopyrrolidinyl group with piperidinone or morpholine rings to alter rigidity .
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate receptor binding .
- Biological Evaluation : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Methodological Insight : Use parallel synthesis (e.g., combinatorial libraries) and multivariate analysis (PCA) to map SAR trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
